molecular formula C20H14Br2O6 B2965321 Ethyl 4-bromo-5-(4-bromobenzoyl)oxy-2-formyl-7-methyl-1-benzofuran-3-carboxylate CAS No. 324538-81-0

Ethyl 4-bromo-5-(4-bromobenzoyl)oxy-2-formyl-7-methyl-1-benzofuran-3-carboxylate

Cat. No. B2965321
CAS RN: 324538-81-0
M. Wt: 510.134
InChI Key: BKXZLJJRUYWXCZ-UHFFFAOYSA-N
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Description

“Ethyl 4-bromo-5-(4-bromobenzoyl)oxy-2-formyl-7-methyl-1-benzofuran-3-carboxylate” is a complex organic compound. It contains functional groups such as ester, bromo, and benzoyl groups. It also contains a benzofuran moiety, which is a heterocyclic compound .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The benzofuran moiety would contribute to the aromaticity of the compound .


Chemical Reactions Analysis

This compound, like other organic compounds, would be expected to undergo various chemical reactions. The bromo groups might make it a good candidate for nucleophilic substitution reactions. The presence of the ester group could allow for reactions like hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromo groups might increase its density and boiling point compared to similar compounds without bromo groups .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a pharmaceutical, its mechanism of action would depend on how it interacts with biological systems .

Future Directions

Future research on this compound could involve studying its synthesis, reactions, and potential applications. It could also involve studying its physical and chemical properties in more detail .

properties

IUPAC Name

ethyl 4-bromo-5-(4-bromobenzoyl)oxy-2-formyl-7-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Br2O6/c1-3-26-20(25)15-14(9-23)27-18-10(2)8-13(17(22)16(15)18)28-19(24)11-4-6-12(21)7-5-11/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKXZLJJRUYWXCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C(=C(C=C2C)OC(=O)C3=CC=C(C=C3)Br)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Br2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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